PDE4A Inhibition Potency: 6-Hydroxyisoindolin-1-one vs. Benchmark PDE4 Inhibitors
6-Hydroxyisoindolin-1-one exhibits a moderate inhibitory potency against recombinant human PDE4A with an IC50 of 553 nM, as measured by HTRF assay in HEK293 cells [1]. While this value is less potent than clinical PDE4 inhibitors like roflumilast (IC50 ~0.7 nM) or apremilast (IC50 ~74 nM), it represents a significant improvement over unsubstituted isoindolin-1-one, which shows no detectable PDE4A inhibition at concentrations up to 10 µM [2]. This demonstrates that the 6-hydroxy substituent is critical for PDE4A binding, providing a clear differentiation from the parent scaffold.
| Evidence Dimension | PDE4A inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 553 nM |
| Comparator Or Baseline | Unsubstituted isoindolin-1-one: IC50 >10 µM (inactive) |
| Quantified Difference | >18-fold improvement in potency |
| Conditions | Recombinant human PDE4A overexpressed in HEK293 cells; HTRF cAMP hydrolysis assay |
Why This Matters
For procurement decisions in anti-inflammatory or CNS drug discovery, the 6-hydroxyisoindolin-1-one scaffold offers a starting point for PDE4 inhibitor development that is not achievable with the unsubstituted isoindolin-1-one core.
- [1] BindingDB. (2022). BDBM50548422 (CHEMBL1871173) affinity data for PDE4A. View Source
- [2] Madaan, K., & Singh, R. (2025). Progress in the chemistry and pharmacology of isoindolin-1-one scaffolds. ChemMedChem, 20(17), e202500420. https://doi.org/10.1002/cmdc.202500420 View Source
